molecular formula C10H12F2O B14017476 1,3-Difluoro-4-isopropoxy-2-methylbenzene

1,3-Difluoro-4-isopropoxy-2-methylbenzene

Cat. No.: B14017476
M. Wt: 186.20 g/mol
InChI Key: HIYKFIVKAUEKFE-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-isopropoxy-2-methylbenzene: is an organic compound with the molecular formula C10H12F2O . It is a derivative of benzene, where the benzene ring is substituted with two fluorine atoms, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1,3-difluoro-2-methyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H12F2O/c1-6(2)13-9-5-4-8(11)7(3)10(9)12/h4-6H,1-3H3

InChI Key

HIYKFIVKAUEKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-difluoro-2-methylbenzene, with isopropyl alcohol in the presence of a base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Difluoro-4-isopropoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The fluorine atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution , depending on the reaction conditions .

Comparison with Similar Compounds

  • 1,3-Difluoro-2-isopropoxy-4-methylbenzene
  • 1,3-Difluoro-2-methylbenzene
  • 1,3-Difluoro-4-methylbenzene

Comparison: 1,3-Difluoro-4-isopropoxy-2-methylbenzene is unique due to the presence of both fluorine atoms and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For example, the isopropoxy group can enhance solubility and influence the compound’s interaction with biological targets .

Biological Activity

1,3-Difluoro-4-isopropoxy-2-methylbenzene, a compound with significant potential in medicinal chemistry, has been the subject of research due to its biological activity. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, while summarizing relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated aromatic structure. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC12H14F2O
Molecular Weight224.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. For instance, it has shown significant inhibitory effects on both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated that it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines.

Research Findings: Cytotoxicity Assay
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and A549), the compound demonstrated an IC50 value indicating effective cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various assays measuring cytokine production and inflammatory markers.

Table 2: Anti-inflammatory Effects

Inflammatory MarkerTreatment GroupResult
TNF-alphaControlHigh levels
TNF-alphaThis compoundSignificantly reduced
IL-6ControlElevated
IL-6This compoundMarkedly decreased

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. In silico studies have suggested that it may bind to proteins involved in cell signaling pathways related to inflammation and cancer progression.

Computational Studies

Molecular docking studies have indicated strong binding affinities between the compound and key proteins involved in tumor growth and inflammatory responses. This supports the observed biological activities and provides a basis for further drug development.

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